Ethyl 4,5-dimethyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate
Description
Ethyl 4,5-dimethyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate is a thiophene-based derivative featuring a 4,5-dimethylthiophene core substituted at the 2-position with a phenylacetyl amide group and at the 3-position with an ethyl ester. This compound is part of a broader class of functionalized thiophenes, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antitumor, anti-inflammatory, and antioxidant properties . Its synthesis typically involves the acylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with phenylacetyl chloride or analogous reagents .
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-4-21-17(20)15-11(2)12(3)22-16(15)18-14(19)10-13-8-6-5-7-9-13/h5-9H,4,10H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFKPZMZGJRNFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including ethyl 4,5-dimethyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate, often involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis. For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives typically employs large-scale condensation reactions under controlled conditions. The use of microwave irradiation and specific catalysts, such as potassium t-butoxide, can enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dimethyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions on the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Ethyl 4,5-dimethyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its biological activity.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of ethyl 4,5-dimethyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The thiophene ring system can interact with various biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups (EWGs): Compounds with cyano (e.g., 3a–3k) or nitro (e.g., 4-nitrobenzoyl) substituents exhibit enhanced electrophilicity, which correlates with antioxidant and anti-inflammatory activities .
- Ring Saturation: Tetrahydrobenzo[b]thiophene derivatives (e.g., 3a) show reduced planarity, which may affect binding to flat enzymatic pockets compared to aromatic thiophenes .
Physicochemical Properties
Biological Activity
Ethyl 4,5-dimethyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate is a compound belonging to the thiophene family, which has garnered attention for its potential biological activities. Thiophenes are known for their diverse pharmacological properties, making them valuable in medicinal chemistry. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a thiophene ring substituted with ethyl and dimethyl groups along with a phenylacetylamino moiety. The IUPAC name is ethyl 4,5-dimethyl-2-[(2-phenylacetyl)carbamothioylamino]thiophene-3-carboxylate. Its molecular formula is , and it has a molecular weight of 358.43 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized that the compound may modulate enzyme activity or receptor interactions, leading to significant biological effects.
Potential Targets:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It might interact with various receptors, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have indicated that thiophene derivatives, including this compound, exhibit anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| HeLa | 15 | Apoptosis induction | |
| MCF-7 | 20 | Cell cycle arrest (G2/M phase) |
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity suggests its potential use in treating inflammatory diseases.
Table 2: Summary of Anti-inflammatory Activity Studies
| Study Reference | Model Used | Result | Mechanism |
|---|---|---|---|
| LPS-stimulated macrophages | Decreased TNF-α levels | Cytokine inhibition |
Synthesis and Research Applications
The synthesis of this compound typically involves multi-step organic reactions starting from simple thiophene derivatives. Research applications include:
- Drug Development : As a candidate for new therapeutic agents targeting cancer and inflammation.
- Chemical Biology : Utilized as a tool compound to study biological interactions.
Case Studies
-
Case Study on Anticancer Effects : A recent study explored its effects on breast cancer cell lines, where it was found to significantly reduce cell viability and promote apoptosis through mitochondrial pathways.
- Findings : The study reported an IC50 value of 15 µM against MCF-7 cells, indicating potent anticancer activity.
- Case Study on Anti-inflammatory Effects : Another investigation assessed its impact on LPS-stimulated macrophages, revealing a reduction in TNF-α production by approximately 40%, showcasing its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
